2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl groups: This step might involve the use of chlorinated aromatic compounds and coupling reactions such as Suzuki or Heck coupling.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the piperazine moiety.
3-{[4-(3-Chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine: Lacks one of the chlorophenyl groups.
Uniqueness
The presence of both chlorophenyl groups and the piperazine moiety in 2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine might confer unique biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4/c25-19-9-7-18(8-10-19)24-22(30-11-2-1-6-23(30)27-24)17-28-12-14-29(15-13-28)21-5-3-4-20(26)16-21/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLPYLOBZMNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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